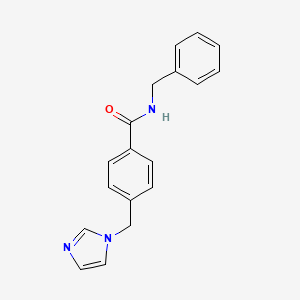![molecular formula C18H23F2NO3 B5976323 methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5976323.png)
methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, commonly known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has led to research into the potential therapeutic applications of MDPV in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Wirkmechanismus
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, hypertension, and tachycardia. MDPV has also been found to produce rewarding effects in animal models of drug addiction, suggesting that it has a high potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the effects of these neurotransmitters on behavior and physiology. However, MDPV also has several limitations. It has a high potential for abuse and can produce toxic effects at high doses, making it difficult to use in animal studies. Additionally, its effects on behavior and physiology may be confounded by its rewarding effects.
Zukünftige Richtungen
There are several future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in treating conditions such as depression, ADHD, and Parkinson's disease. Another area of interest is the development of novel reuptake inhibitors that are more selective and less toxic than MDPV. Finally, research into the neurobiological mechanisms underlying the rewarding effects of MDPV may lead to new insights into the biology of addiction.
Synthesemethoden
MDPV can be synthesized through a multi-step process that involves the reaction of piperidine with 2,6-difluorophenylacetonitrile to produce 1-(2,6-difluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with ethyl acetoacetate to produce MDPV.
Eigenschaften
IUPAC Name |
methyl 4-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-24-18(23)10-9-17(22)21-11-3-4-13(12-21)7-8-14-15(19)5-2-6-16(14)20/h2,5-6,13H,3-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHALRCYXLGDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5976271.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![1-(tetrahydro-2-furanylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976286.png)
![N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5976294.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![2-(2,5-dimethylphenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5976318.png)
![1-(3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B5976327.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5976335.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5976342.png)
![1-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5976346.png)
![2-(1-(2-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5976348.png)
![1-ethyl-4-{3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5976350.png)
![3-(3-fluorophenyl)-5-(spiro[2.4]hept-1-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5976362.png)